Methyl(4-chloro-3-methoxyphenyl)acetate
Description
Methyl(4-chloro-3-methoxyphenyl)acetate is an aromatic ester characterized by a phenyl ring substituted with a chlorine atom at the 4-position, a methoxy group at the 3-position, and an ester-functionalized methyl group.
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
methyl 2-(4-chloro-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H11ClO3/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
NZUJOIJWQSFCCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)OC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl(4-chloro-3-methoxyphenyl)acetate with structurally related compounds, focusing on substituents, functional groups, physical properties, and reactivity.
Substituent Effects and Functional Groups
- Methyl 4-chlorophenylacetate (CAS 52449-43-1): Differs by lacking the 3-methoxy group.
Acetic acid 4-chloro-3-methylphenyl ester (CAS 54963-43-8) :
Replaces the 3-methoxy group with a methyl group. The methyl group is less polar than methoxy, leading to lower solubility in polar solvents. Molecular formula: C₉H₉ClO₂ (molar mass 184.62 g/mol) .Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate (CAS 900937-56-6) :
Features a ketone group (2-oxo) in addition to the ester. The ketone enhances hydrogen-bonding capacity, increasing melting point and solubility in protic solvents. Molecular formula: C₁₀H₉ClO₃ (molar mass 212.63 g/mol) .N-(4-Chloro-3-Methoxyphenyl)acetamide (CAS 98446-55-0) :
Replaces the ester with an amide. The amide group introduces hydrogen-bonding capability, improving thermal stability but reducing hydrolysis susceptibility compared to esters .
Physical Properties
*Calculated based on analogous structures.
Chemical Reactivity
- Ester Hydrolysis : The target compound’s ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 4-chloro-3-methoxyphenylacetic acid. In contrast, the amide derivative (CAS 98446-55-0) resists hydrolysis, enhancing its stability in biological systems .
- Electrophilic Substitution : The 3-methoxy group directs electrophiles to the 6-position of the ring, while the 4-chloro group deactivates the ring. Comparatively, Methyl 4-chlorophenylacetate (lacking methoxy) may exhibit faster substitution at the 2- and 6-positions .
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